tert-Butyl 2-(6-chloropyridin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(6-chloropyridin-3-yl)acetate: is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butyl ester group and a chloropyridine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-chloropyridin-3-yl)acetate typically involves the esterification of 6-chloropyridine-3-acetic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(6-chloropyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.
Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Hydrolysis: The major products are 6-chloropyridine-3-acetic acid and tert-butyl alcohol.
Oxidation and Reduction: Products include pyridine N-oxides and dihydropyridines.
Scientific Research Applications
Chemistry: tert-Butyl 2-(6-chloropyridin-3-yl)acetate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties . It serves as a building block for the synthesis of bioactive molecules and drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique chemical structure makes it a valuable component in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-chloropyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The presence of the chloropyridine moiety allows for interactions with nucleophilic sites, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Comparison: tert-Butyl 2-(6-chloropyridin-3-yl)acetate is unique due to its specific ester and chloropyridine functionalities, which confer distinct reactivity and biological activity . Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in synthesis and research .
Properties
IUPAC Name |
tert-butyl 2-(6-chloropyridin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)6-8-4-5-9(12)13-7-8/h4-5,7H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDRBMIXTVIEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.